molecular formula C11H14FNO B13300586 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine

Cat. No.: B13300586
M. Wt: 195.23 g/mol
InChI Key: PXFUWKGVYGMBML-UHFFFAOYSA-N
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Description

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14FNO It is a fluorinated pyrrolidine derivative, which means it contains a pyrrolidine ring substituted with a fluorine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine typically involves the reaction of 3-methoxyphenylacetonitrile with a fluorinating agent, followed by cyclization to form the pyrrolidine ring. Common fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the fluorine atom or the methoxy group.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-fluorinated or de-methoxylated products.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

    3-Fluoropyrrolidine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    3-Methoxyphenylpyrrolidine: Lacks the fluorine atom, affecting its binding affinity and selectivity.

    3-Chloro-3-(3-methoxyphenyl)pyrrolidine: Contains a chlorine atom instead of fluorine, leading to different reactivity and stability.

Uniqueness: 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine is unique due to the presence of both the fluorine atom and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-fluoro-3-(3-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11/h2-4,7,13H,5-6,8H2,1H3

InChI Key

PXFUWKGVYGMBML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNC2)F

Origin of Product

United States

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